molecular formula C7H8O2 B12571700 3-(Prop-2-en-1-yl)furan-2(5H)-one CAS No. 192728-76-0

3-(Prop-2-en-1-yl)furan-2(5H)-one

Cat. No.: B12571700
CAS No.: 192728-76-0
M. Wt: 124.14 g/mol
InChI Key: WPGRXCBVQMWUIT-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)furan-2(5H)-one is an organic compound with a furan ring structure substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with prop-2-en-1-yl halides under specific conditions. One common method is the alkylation of furan with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)furan-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran structure.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzymatic activity or the disruption of cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Propenyl)furan: Similar structure but with different substitution patterns.

    2-(1-Methylethenyl)aniline: Contains a similar prop-2-en-1-yl group but attached to an aniline ring.

    Nicotinamide derivatives: Share some structural similarities and are used in various pharmaceutical applications.

Uniqueness

3-(Prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

4-prop-2-enyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h2,4H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGRXCBVQMWUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741611
Record name 3-(Prop-2-en-1-yl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192728-76-0
Record name 3-(Prop-2-en-1-yl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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